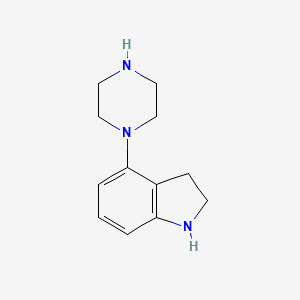

4-(Piperazin-1-yl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Piperazin-1-yl)indoline is a compound that features an indoline ring substituted with a piperazine moiety Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)indoline typically involves the reaction of indoline with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where indoline is reacted with piperazine in the presence of a suitable base and solvent. The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)indoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring or the piperazine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indoline or piperazine rings.

Scientific Research Applications

4-(Piperazin-1-yl)indoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)indoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-(1-Piperazinyl)aniline: Another compound with a piperazine moiety, used in similar applications.

Indoline derivatives: Various indoline derivatives are studied for their biological activities.

Uniqueness: 4-(Piperazin-1-yl)indoline is unique due to the specific combination of the indoline and piperazine rings, which imparts distinct chemical and biological properties

Biological Activity

4-(Piperazin-1-yl)indoline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. Its structure, characterized by a piperazine ring linked to an indoline moiety, allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : C12H15N3

- Molecular Weight : Approximately 276.20 g/mol

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This modulation can lead to significant biological effects, including:

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains.

- Antioxidant Properties : It exhibits free radical scavenging activity comparable to standard antioxidants like Vitamin E .

- Anti-inflammatory Effects : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses significant antioxidant activity. It has been shown to scavenge DPPH radicals effectively, indicating its potential use as a natural antioxidant in pharmaceutical formulations .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. Inhibition studies on COX enzymes revealed that this compound could significantly reduce inflammation markers in vitro, suggesting its therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(1-Piperazinyl)-1H-indole | C12H15N3 | Lacks chloride ions; different biological activity. |

| 1-(4-Piperazinyl)-2-indolinone | C12H14N2 | Contains an indolinone structure; varied pharmacological properties. |

| 4-(Piperidin-1-yl)-indole | C12H16N2 | Substituting piperazine with piperidine alters activity profiles. |

This comparison highlights the unique features of this compound, particularly its specific interactions and biological activities that may differ significantly from those of structurally similar compounds.

Study on Antioxidant and Anti-inflammatory Activities

A study conducted by Altuntaş et al. synthesized a series of piperazine-substituted indole derivatives, including this compound. The results showed that certain derivatives exhibited antioxidant activities comparable to Vitamin E and demonstrated significant anti-inflammatory effects through COX inhibition .

Serotonin Reuptake Inhibition

Another investigation focused on the synthesis and evaluation of derivatives related to this compound for their serotonin reuptake inhibition capabilities. The most promising compound displayed potent inhibition in vitro, suggesting potential applications in treating depression .

Properties

CAS No. |

105685-18-5 |

|---|---|

Molecular Formula |

C12H17N3 |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-piperazin-1-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-3,13-14H,4-9H2 |

InChI Key |

CZRGQQQYBVFZHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.